(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride
Description
(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a chiral organic compound characterized by a phenol ring substituted with a dimethylaminoethyl group at the third position, with the (S)-enantiomer configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The compound’s stereochemistry is critical, as enantiomeric differences (e.g., (S) vs. (R)) can significantly alter biological activity and metabolic pathways .
Properties
IUPAC Name |
3-[(1S)-1-(dimethylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSDCAISHZHIRV-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00828221 | |
| Record name | 3-[(1S)-1-(Dimethylamino)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00828221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894079-56-2 | |
| Record name | 3-[(1S)-1-(Dimethylamino)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00828221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-(1-(Dimethylamino)ethyl)phenol.
Reaction with Hydrochloric Acid: The phenol derivative is then reacted with hydrochloric acid to form the hydrochloride salt. This step is crucial for enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Acid-Base Reactivity
The compound exhibits pH-dependent behavior:
Table 2: Protonation Equilibria
| Functional Group | pKa (Experimental) | Protonation Site | Conditions | Reference |
|---|---|---|---|---|
| Phenolic –OH | ~10.2 | Phenoxide formation | Aqueous NaOH (pH > 10) | |
| Tertiary Amine | ~9.8 | Dimethylammonium formation | Aqueous HCl (pH < 4) |
Applications:
-
Deprotonation : In basic media (pH > 10), the phenolic –OH forms a phenoxide ion, enhancing electrophilic substitution reactivity.
-
Amine quaternization : Reacts with methyl iodide in acetone to form a quaternary ammonium salt (confirmed by ¹H-NMR) .
Substitution Reactions
The phenolic ring undergoes electrophilic substitution, while the amine participates in alkylation.
Table 3: Electrophilic Aromatic Substitution
Mechanistic notes :
-
The dimethylaminoethyl group acts as an electron-donating meta-director due to conjugation effects.
-
Steric hindrance from the ethyl chain reduces ortho substitution .
Table 4: Redox Reactions
Critical findings :
-
Oxidation : The phenolic ring is oxidized to a quinone, while the dimethylamino group remains intact .
-
Catalytic hydrogenation : Reduces the aromatic ring without affecting the tertiary amine .
Stability and Decomposition
Scientific Research Applications
(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride has numerous applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of fine chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
*Calculated based on the parent compound (C₁₀H₁₅NO) + HCl.
Key Observations:
Substituent Effects: The ethyl linkage in (S)-3-(1-(dimethylamino)ethyl)phenol distinguishes it from 3-((dimethylamino)methyl)phenol, which has a shorter methyl group, reducing similarity (0.88 vs. 1.00) . Stereochemistry: The (S)-enantiomer may exhibit distinct binding affinities compared to its (R)-counterpart (similarity score: 0.84), as seen in enantiomer pairs like levomilnacipran (active) vs. milnacipran .
Pharmacological Profiles: Tapentadol HCl combines opioid agonism with norepinephrine reuptake inhibition, a dual mechanism absent in simpler dimethylaminoethylphenol derivatives . Desvenlafaxine and venlafaxine feature bulky substituents (cyclohexanol, methoxyphenyl) that enhance SNRI activity, whereas the target compound’s simpler structure may limit reuptake inhibition potency .
Mechanistic and Clinical Implications
However, the absence of bulky aromatic groups (e.g., naphthalene in duloxetine) may reduce its affinity for monoamine transporters . Tapentadol’s opioid activity further highlights how minor structural modifications (e.g., pentyl chain addition) can drastically alter pharmacological profiles .
Biological Activity
(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride, also known as 3-((S)-1-Dimethylamino-ethyl)phenol hydrochloride, is a compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in research and therapeutics.
- Molecular Formula : C₁₀H₁₆ClNO
- Molecular Weight : 201.69 g/mol
- Structure : The compound features a phenolic structure with a dimethylaminoethyl substituent at the meta position, classified as a hydrochloride salt which enhances its solubility in water.
Biological Activities
This compound exhibits various biological activities, primarily due to its role as a precursor in the synthesis of pharmacologically active compounds. Notably, it is a key intermediate in the production of rivastigmine, an acetylcholinesterase inhibitor used to treat Alzheimer's disease and other neurodegenerative disorders.
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. It is believed to modulate acetylcholine levels by inhibiting acetylcholinesterase, thus enhancing cholinergic transmission. This mechanism is pivotal for its therapeutic effects in cognitive disorders .
Research Findings and Case Studies
Several studies have documented the effects and applications of this compound:
- Neuropharmacological Studies : Research indicates that this compound enhances synaptic plasticity and cognitive function in animal models, making it a candidate for further exploration in cognitive enhancement therapies.
- Pain Management : Investigations into its analgesic properties have shown potential benefits in managing pain through modulation of pain pathways, although further clinical studies are required to confirm these effects.
- Synthesis and Applications : The compound has been synthesized using various methods that emphasize efficiency and yield. For instance, one method involves the Leuckart reaction followed by the Eschweiler-Clarke reaction to produce high yields of this compound .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3-(Dimethylamino)phenol | Phenolic structure | Lacks the ethyl group; primarily used as an analgesic. |
| 4-(Dimethylamino)phenol | Phenolic structure | Substituent at para position; used in dye synthesis. |
| 2-(Dimethylamino)phenol | Phenolic structure | Substituent at ortho position; exhibits different biological activity. |
| 3-Hydroxy-N,N-dimethylaniline | Amino group present | Used primarily as an intermediate in dye production; lacks phenolic hydroxyl group. |
This table illustrates that while these compounds share structural similarities, this compound is distinct due to its specific configuration and biological activity profile, making it particularly interesting for pharmacological applications.
Q & A
Q. What are the recommended analytical methods for characterizing (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride?
Answer:
- Nuclear Magnetic Resonance (NMR): Used to confirm stereochemistry and structural integrity, particularly for chiral centers.
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Essential for purity assessment and enantiomeric resolution (chiral columns recommended).
- Reference Standards: Use pharmacopeial-grade standards for method validation (e.g., ANDA applications) .
Q. How can researchers safely handle this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use respiratory protection (one-way valve masks), nitrile gloves, and lab coats.
- Ventilation: Ensure fume hoods are used during synthesis or handling to avoid dust inhalation.
- Spill Management: Avoid generating dust; use wet methods for cleanup and dispose of waste as hazardous chemical residue .
Q. What synthetic routes are documented for this compound?
Answer:
- Chiral Resolution: Asymmetric synthesis using chiral auxiliaries (e.g., (S)-configured intermediates) to ensure enantiopurity.
- Intermediate Use: Rivastigmine synthesis pathways often involve this compound as a precursor, requiring reductive amination and subsequent HCl salt formation .
Advanced Research Questions
Q. How can discrepancies in enantiomeric purity be resolved during synthesis?
Answer:
- Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose- or amylase-derived columns) for HPLC purification.
- Circular Dichroism (CD): Validate enantiomeric excess (ee) post-synthesis.
- Process Optimization: Adjust reaction temperature and catalyst loading (e.g., chiral Lewis acids) to minimize racemization .
Q. What experimental designs are recommended to assess metabolic stability in pharmacological studies?
Answer:
Q. How should researchers address contradictory data in receptor binding assays?
Answer:
- Replicate Studies: Conduct triplicate assays under controlled conditions (pH, temperature).
- Orthogonal Assays: Validate results using surface plasmon resonance (SPR) or radioligand binding.
- Control Standards: Include known agonists/antagonists (e.g., Duloxetine for SERT/NET inhibition) to calibrate systems .
Q. What strategies mitigate oxidative degradation during long-term storage?
Answer:
Q. How can in silico modeling predict this compound’s pharmacokinetic profile?
Answer:
- Software Tools: Use SwissADME or pkCSM for bioavailability, logP, and CYP450 interaction predictions.
- Docking Studies: Model interactions with SERT/NET transporters using AutoDock Vina.
- Validation: Cross-reference predictions with in vitro permeability assays (e.g., Caco-2 cell models) .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
Answer:
Q. How to design a robust impurity profiling workflow?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
